Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
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Overview
Description
Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a fluorosulfonyl group, a carbonyl group, and an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate typically involves the introduction of the fluorosulfonyl group into the isoindole framework. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals.
Industrial Production Methods
the use of sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons is a plausible approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl fluorides, while substitution reactions can produce a range of functionalized isoindole derivatives .
Scientific Research Applications
Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-(fluorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate involves its interaction with molecular targets through its fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition or modification of their function. The compound’s isoindole ring also plays a role in stabilizing these interactions and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C10H8FNO5S |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
methyl 5-fluorosulfonyl-3-oxo-1,2-dihydroisoindole-1-carboxylate |
InChI |
InChI=1S/C10H8FNO5S/c1-17-10(14)8-6-3-2-5(18(11,15)16)4-7(6)9(13)12-8/h2-4,8H,1H3,(H,12,13) |
InChI Key |
RBMNAXKOYWDHGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=C(C=C(C=C2)S(=O)(=O)F)C(=O)N1 |
Origin of Product |
United States |
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